5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with the pyridine carboxamide.
Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Pyridine Carboxamide: The final step involves the coupling of the indole-thiazole intermediate with 5-bromo-3-pyridinecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.
Reduction: Reduction reactions can target the nitro groups if present in any intermediate forms.
Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in cancer therapy.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of indole-thiazole derivatives.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the thiazole ring can enhance binding affinity and specificity . The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide: Similar in structure but with an indazole ring instead of an indole.
5-bromo-2-methoxy-4-methylpyridine: Shares the bromopyridine moiety but lacks the indole and thiazole rings.
Uniqueness
The uniqueness of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide lies in its combination of three distinct heterocyclic systems, which confer unique electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15BrN4O2S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15BrN4O2S/c1-10-17(14-6-13(26-2)3-4-15(14)22-10)16-9-27-19(23-16)24-18(25)11-5-12(20)8-21-7-11/h3-9,22H,1-2H3,(H,23,24,25) |
InChI Key |
TVFNMIBRZVKEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.